molecular formula C14H19BClFO3 B14019314 2-(2-Chloro-3-ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Chloro-3-ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14019314
M. Wt: 300.56 g/mol
InChI Key: UGCJSDYZSPGZJW-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chloro-3-ethoxy-6-fluorophenylboronic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other derivatives.

    Reduction: Reduction reactions can convert the compound into different boronic esters or alcohols.

    Substitution: The compound can participate in substitution reactions, where the chlorine or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boronic esters or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2-Chloro-3-ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal catalysts and facilitating various chemical reactions. Its unique structure allows it to participate in a range of chemical processes, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-ethoxy-6-fluorophenylboronic acid: A similar compound with a boronic acid functional group instead of a boronic ester.

    2-Chloro-3-ethoxy-6-fluorophenylmethanol: A related compound with a hydroxyl group instead of the boronic ester.

Uniqueness

2-(2-Chloro-3-ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester functional group, which provides distinct reactivity and stability compared to similar compounds. This uniqueness makes it particularly valuable in specific synthetic applications and research areas.

Properties

Molecular Formula

C14H19BClFO3

Molecular Weight

300.56 g/mol

IUPAC Name

2-(2-chloro-3-ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H19BClFO3/c1-6-18-10-8-7-9(17)11(12(10)16)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3

InChI Key

UGCJSDYZSPGZJW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)OCC)F

Origin of Product

United States

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